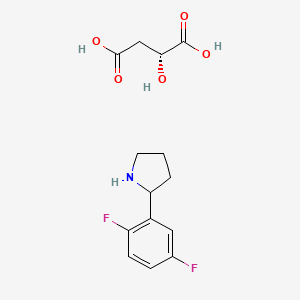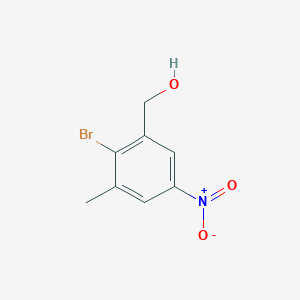
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in industrial processes and its potential in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves specific synthetic routes that ensure the purity and efficacy of the compound. The synthetic process typically involves the use of dialkyl carbonates as auxiliaries in the dewatering of fine-particle solids dispersions . This method is crucial in industries where large quantities of fine-particle solids with high water content need to be processed, such as in mining and sewage treatment plants .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high yields and purity. The process involves the reaction of specific alkyl groups under controlled conditions to produce the desired compound. The use of advanced techniques and equipment ensures that the compound meets the required standards for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as dialkyl carbonates and other alkyl groups. The conditions for these reactions are carefully controlled to ensure the desired outcomes. For example, the use of specific temperatures and pressures can influence the reaction pathways and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often tailored for specific industrial or research applications, making the compound highly versatile.
Wissenschaftliche Forschungsanwendungen
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in the study of biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and its role in drug development. Additionally, the compound is used in industrial applications, such as in the production of fine-particle solids and other materials .
Wirkmechanismus
The mechanism of action of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar alkyl groups and those used in similar industrial processes .
Uniqueness: What sets this compound apart from other compounds is its specific synthetic route and its versatility in various applications. The compound’s ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable chemical entity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and specific synthetic routes make it a compound of interest for researchers and industry professionals alike.
Eigenschaften
IUPAC Name |
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJXBVYNRIJRJ-GZOLSCHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(=O)OCC)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(=O)OCC)/[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B8139587.png)


![2-[bis(2-adamantyl)phosphanyl]-N,N-dimethylaniline](/img/structure/B8139604.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/structure/B8139608.png)



![1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B8139652.png)
![N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B8139663.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid](/img/structure/B8139676.png)
![2,4,6-trichloro-N-[1-(4-fluorophenyl)ethylideneamino]aniline](/img/structure/B8139683.png)
